Copper(II) hexafluoroacetylacetonate - 14781-45-4

Copper(II) hexafluoroacetylacetonate

Catalog Number: EVT-334769
CAS Number: 14781-45-4
Molecular Formula: C10H4CuF12O4
Molecular Weight: 479.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Coordination Polymer Formation: Cu(hfac)2 reacts with pyridine-containing building blocks to yield coordination polymers. These polymers exhibit structural diversity, forming one-dimensional chains or two-dimensional sheets.
  • Ligand Exchange Reactions: Cu(hfac)2 can undergo ligand exchange reactions, where the hfacac ligands are replaced by other ligands. For instance, reactions with nitronyl nitroxide ligands can produce heterospin complexes.
  • Redox Reactions: Cu(hfac)2 can act as an oxidant in reactions involving organic molecules. For example, it can oxidize the ethylene unit in certain tetradentate Schiff base complexes.
  • Decomposition Reactions: Cu(hfac)2 can decompose under certain conditions, releasing copper atoms that can be deposited on various substrates. This decomposition is crucial for its application in chemical vapor deposition (CVD). ,
Synthesis Analysis

Cu(hfac)2 is employed in the synthesis of copper oxides, particularly Copper(I) oxide (Cu2O). , The deposition temperature plays a critical role in determining the phase of the resulting copper oxide. Lower temperatures favor the formation of Cu2O, while higher temperatures lead to the formation of Copper(II) oxide (CuO) or a mixture of both.

Molecular Structure Analysis

Cu(hfac)2 readily forms complexes with stable organic radicals, such as nitronyl nitroxides, resulting in heterospin complexes. , , , , These complexes exhibit interesting magnetic properties due to the exchange interactions between the copper(II) ion and the radical spins. These interactions can be fine-tuned by altering the ligands and their substitution patterns. The resulting complexes have potential applications in molecular electronics and spintronics.

Reversible-Deactivation Radical Polymerization (RDRP)

Cu(hfac)2, along with alkyl dithiocarbamate initiators, mediates RDRP of methyl methacrylate and styrene. RDRP enables the synthesis of polymers with controlled molecular weight and narrow molecular weight distribution, valuable for various applications ranging from coatings and adhesives to drug delivery systems.

CMOS Technology

Cu(hfac)2 is used in the development of solution-processed metal oxide-based CMOS technology. Its incorporation into p-type thin-film transistors based on Copper(I) oxide allows for the fabrication of CMOS inverters with promising performance characteristics. This application holds potential for the development of low-cost and large-area compatible oxide electronics.

Chemical Reactions Analysis

Cu(hfac)2 is extensively used as a precursor for the CVD of copper thin films. , , The complex readily decomposes at elevated temperatures in the presence of hydrogen, depositing copper onto various substrates, including silicon dioxide, polyimide, and metal nitrides. , , , This process is attractive for the fabrication of interconnects in microelectronic devices due to the high conductivity and electromigration resistance of copper. , CVD of copper using Cu(hfac)2 can be performed under various conditions, including atmospheric pressure, low pressure, and plasma-enhanced conditions. , ,

Atomic Layer Deposition (ALD)

Cu(hfac)2 also serves as a precursor for ALD of copper-containing thin films, such as copper(I) nitride. , ALD offers precise control over film thickness and uniformity, making it suitable for applications demanding high precision and conformal coatings. Water pulses are often introduced during the ALD cycle to facilitate film growth and influence the deposition pathway. ,

Mechanism of Action
  • CVD: During CVD, Cu(hfac)2 undergoes thermal decomposition in the presence of hydrogen, leading to the deposition of copper atoms on the substrate. This process is thought to involve the formation of copper(I) hydride as an intermediate. The presence of water vapor can significantly affect the nucleation and growth of copper films on substrates like polyimide.
  • Catalysis: Cu(hfac)2 can catalyze various chemical reactions, such as diazo compound decomposition and ylide formation. The specific mechanism of action varies depending on the reaction.
  • Magnetic Interactions: In heterospin complexes containing Cu(hfac)2 and nitronyl nitroxide ligands, the magnetic properties are governed by the exchange interactions between the copper(II) ion and the radical spins. These interactions can be ferromagnetic or antiferromagnetic, depending on the specific ligand and coordination geometry. , , ,
Physical and Chemical Properties Analysis

Cu(hfac)2 typically exists as a green solid. It exhibits solubility in various solvents such as ethanol, dioxane, carbon tetrachloride, and polar solvents, but is insoluble in water. The melting point of Cu(hfac)2 depends on the hydration state, with the anhydrous form melting at 114-116 °C and hydrated forms exhibiting melting points between 130-135 °C.

Applications

Porous coordination polymers synthesized from Cu(hfac)2 and pyridine-containing building blocks show potential for sensing applications. These materials exhibit reversible responses to small, polar analytes such as methanol, ethanol, and acetone, making them promising candidates for the detection of volatile organic compounds.

  • Relevance: Copper(I) nitride films have been successfully synthesized using Copper(II) hexafluoroacetylacetonate as a precursor in an atomic layer deposition (ALD) process [, ]. The use of Copper(II) hexafluoroacetylacetonate allows for precise control over film thickness and uniformity, making it a promising precursor for the fabrication of thin-film devices based on Copper(I) nitride.
  • Relevance: Copper(I) oxide thin films have been deposited using Copper(II) hexafluoroacetylacetonate as a precursor in a metal-organic chemical vapor deposition (MOCVD) process [, ]. The deposition process typically involves the reaction of Copper(II) hexafluoroacetylacetonate with oxygen and water vapor, leading to the formation of Copper(I) oxide films with controlled properties. Copper(II) hexafluoroacetylacetonate acts as a single-source precursor for Cu2O, simplifying the deposition process []. The choice of Copper(II) hexafluoroacetylacetonate over other copper precursors can significantly impact the structural and electrical properties of the resulting Copper(I) oxide films, such as grain size, stress, and carrier mobility [].

Copper(II) Oxide (CuO)

  • Relevance: Copper(II) oxide is often observed as a byproduct or a component in mixed-oxide systems during the deposition of copper or copper(I) oxide films using Copper(II) hexafluoroacetylacetonate as a precursor []. The formation of Copper(II) oxide can be influenced by factors such as deposition temperature, oxygen partial pressure, and the presence of other reactive species in the deposition environment.
  • Relevance: Indium oxide doped with tungsten has been explored in conjunction with Copper(II) hexafluoroacetylacetonate to fabricate complementary metal-oxide-semiconductor (CMOS) devices []. The p-type Copper(II) hexafluoroacetylacetonate-derived copper oxide and the n-type In2O3:W form the core components of CMOS transistors, enabling the development of low-cost and large-area electronics.

Hexafluoroacetylacetone (Hhfac)

  • Relevance: Hexafluoroacetylacetonate, the anion of hexafluoroacetylacetone (Hhfac), is a common ligand in coordination chemistry, particularly with transition metals like copper [, , ]. Copper(II) hexafluoroacetylacetonate, the target compound, is formed by the reaction of a copper(II) salt with hexafluoroacetylacetone.

2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl (L(a))

  • Relevance: This specific nitronyl nitroxide radical forms a paired heterospin complex with Copper(II) hexafluoroacetylacetonate []. This complex exhibits interesting magnetic properties, undergoing a reversible single-crystal-to-single-crystal (SC-SC) transformation with temperature changes, leading to a magnetic anomaly []. This research highlights the potential of using Copper(II) hexafluoroacetylacetonate in designing materials with switchable magnetic properties.

Alkyl Dithiocarbamates

  • Relevance: Specific alkyl dithiocarbamates, such as 1-cyano-1-methylethyl diethyldithiocarbamate (MAN-DC) and 2-(N,N-diethyldithiocarbamyl)ethyl isobutyrate (EMA-DC), have been used in conjunction with Copper(II) hexafluoroacetylacetonate in the reversible-deactivation radical polymerization (RDRP) of methyl methacrylate and styrene []. In these systems, the alkyl dithiocarbamate initiates the polymerization process, while Copper(II) hexafluoroacetylacetonate acts as a catalyst, enabling controlled polymerization and the synthesis of polymers with well-defined structures.

4′-(3-Pyridyl)-2,2′:6′,2″-terpyridine (pyterpy)

  • Relevance: The reaction of 4′-(3-Pyridyl)-2,2′:6′,2″-terpyridine with Copper(II) hexafluoroacetylacetonate results in a novel trinuclear copper complex where the terpyridine ligand bridges between copper centers [, ]. This complex exhibits interesting supramolecular structures stabilized by various intermolecular interactions, including C–H⋯O, C–H⋯F, F⋯F, and, notably, C–F/π interactions []. The presence of fluorine atoms in Copper(II) hexafluoroacetylacetonate plays a crucial role in the self-assembly of this supramolecular structure.

Properties

CAS Number

14781-45-4

Product Name

Copper(II) hexafluoroacetylacetonate

IUPAC Name

copper;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one

Molecular Formula

C10H4CuF12O4

Molecular Weight

479.66 g/mol

InChI

InChI=1S/2C5H2F6O2.Cu/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;

InChI Key

HFCSRRSYLKFYFX-UHFFFAOYSA-N

SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu]

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu]

Isomeric SMILES

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Cu]

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